molecular formula C7H8F3N3O2 B1375930 1-(propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266930-11-3

1-(propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1375930
CAS No.: 1266930-11-3
M. Wt: 223.15 g/mol
InChI Key: IWSZDSRUSDIUMV-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne. For instance, using 2-azido-2-methylpropane and ethyl trifluoroacetylene carboxylate under copper(I) catalysis.

    Introduction of the Carboxylic Acid Group: The ester group in the intermediate product can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalyst Selection: Copper(I) catalysts are commonly used for the cycloaddition step.

    Reaction Temperature and Solvent: Reactions are typically conducted at elevated temperatures (50-100°C) in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: Potential to bind nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

    1-(Propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the propan-2-yl group, affecting its reactivity and applications.

Uniqueness: 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the propan-2-yl and trifluoromethyl groups, which confer distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

1-propan-2-yl-5-(trifluoromethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O2/c1-3(2)13-5(7(8,9)10)4(6(14)15)11-12-13/h3H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSZDSRUSDIUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(N=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

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